

# 2-(2-Bromophenyl)naphthalene vs 2-(3-Bromophenyl)naphthalene reactivity

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## Compound of Interest

Compound Name: 2-(2-Bromophenyl)naphthalene

Cat. No.: B1344780

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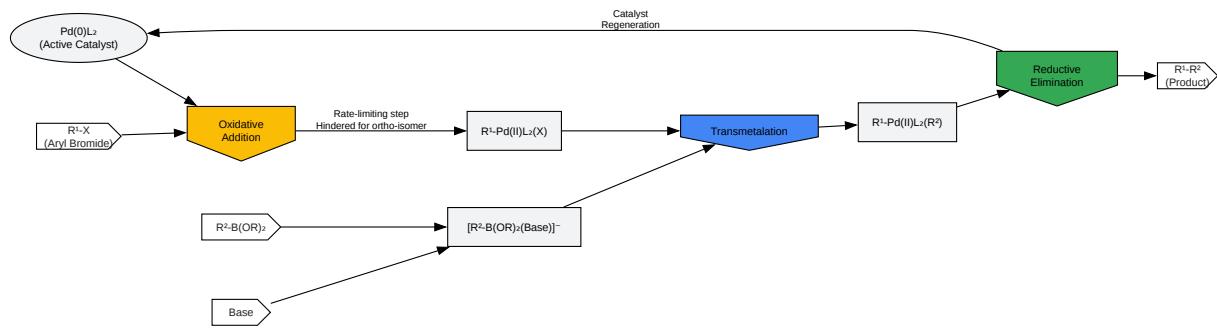
## Theoretical Underpinnings: The Decisive Role of Steric Hindrance

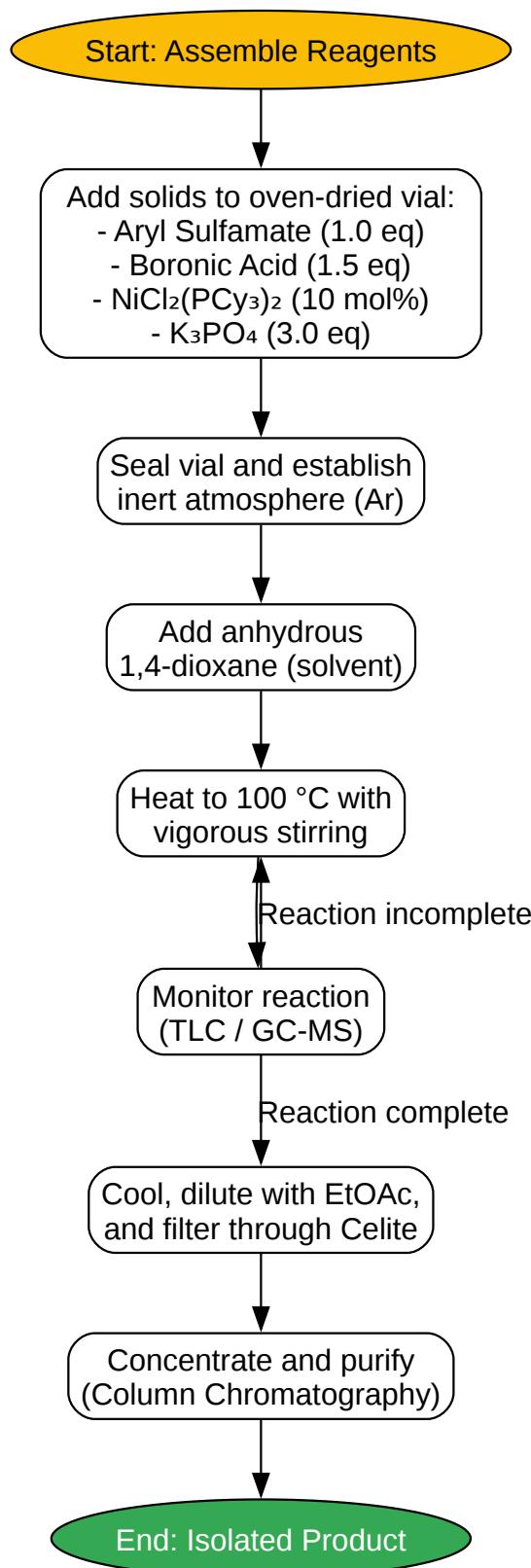
The primary factor differentiating the reactivity of the ortho-isomer, **2-(2-Bromophenyl)naphthalene**, from its meta-counterpart is steric hindrance. In palladium-catalyzed cross-coupling reactions, the crucial first step is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. For the ortho-isomer, this process is significantly impeded.

- **2-(2-Bromophenyl)naphthalene** (Ortho-Isomer): The bromine atom is positioned on the phenyl ring directly adjacent to the point of connection with the bulky naphthalene ring system. This proximity creates a sterically congested environment, physically blocking the large palladium-ligand complex from efficiently accessing and inserting into the C-Br bond. This inhibition slows the reaction rate and often leads to lower product yields.
- 2-(3-Bromophenyl)naphthalene (Meta-Isomer): The bromine atom is located one carbon further away from the bulky naphthalene substituent. This increased distance alleviates the steric clash, allowing the palladium catalyst to approach the C-Br bond with much greater ease. Consequently, the oxidative addition step proceeds more readily, resulting in faster and more efficient reactions.

While electronic effects also influence reactivity, they are largely comparable between the two isomers. The bromine atom exerts a similar inductive electron-withdrawing effect in both

positions. Therefore, steric hindrance emerges as the dominant factor controlling the reactivity differential.



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